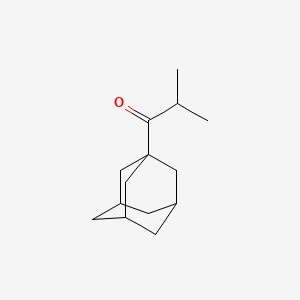![molecular formula C21H23FN4O2S B2562738 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1021217-27-5](/img/structure/B2562738.png)
3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with potential biological activity . It contains a piperazine ring, which is often found in pharmaceuticals, and a pyrimidine ring, which is a key component of many biological molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the formation of the piperazine ring and the introduction of the fluorophenyl group . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of the compound includes a piperazine ring, a pyrimidine ring, and a fluorophenyl group . The exact structure can be determined using spectroscopic methods .Scientific Research Applications
Antimicrobial Activity
Research by Yurttaş et al. (2016) focused on the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. The synthesized compounds, including those with structural similarities to the chemical compound , demonstrated significant antimicrobial activity against various microorganism strains, highlighting their potential as antimicrobial agents (Yurttaş et al., 2016).
Antitumor and Antiproliferative Activity
Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against human cancer cell lines. The study demonstrated that specific derivatives exhibit promising antiproliferative activity, indicating the potential of these compounds in cancer treatment research (Mallesha et al., 2012).
Synthesis and Characterization
Sanjeevarayappa et al. (2015) reported on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The study detailed the chemical synthesis process, including the characterization by various spectroscopic methods and single-crystal XRD data, providing foundational knowledge for the synthesis of related compounds (Sanjeevarayappa et al., 2015).
Antibacterial Evaluation
Isoxazolinyl oxazolidinones, including compounds with piperazinyl and fluorophenyl groups, have been synthesized and evaluated for their antibacterial properties against resistant Gram-positive and Gram-negative bacteria. The study by Varshney et al. (2009) found that many of the synthesized compounds exhibited lower minimum inhibitory concentration (MIC) values compared to linezolid, suggesting their effectiveness as potent antibacterial agents (Varshney et al., 2009).
Properties
IUPAC Name |
12-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S/c22-16-5-1-2-7-18(16)24-8-10-25(11-9-24)19(27)12-14-13-29-21-23-17-6-3-4-15(17)20(28)26(14)21/h1-2,5,7,14H,3-4,6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPQLVTYKDEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
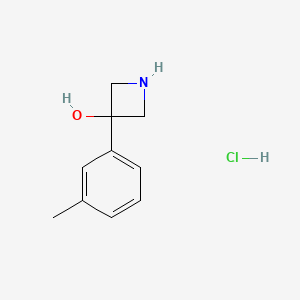
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-isonicotinamide](/img/structure/B2562661.png)
![(Z)-methyl 2-(6-acetamido-2-((3,5-dimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2562662.png)
![4-(3-(Difluoromethyl)azetidin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2562663.png)


![2-Amino-6-[(E)-2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B2562668.png)
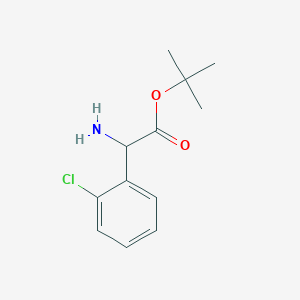
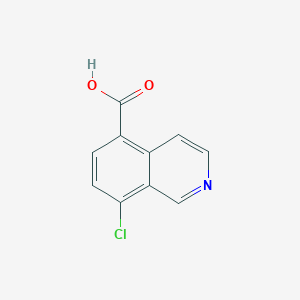
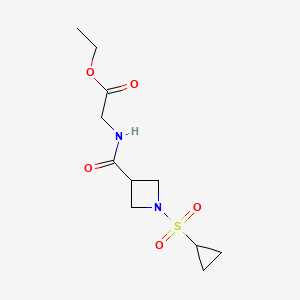
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2562674.png)
![Ethyl 2-(5-(4-methoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2562675.png)
